(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, a thiazolidinone ring, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This step involves the reaction of catechol with chloroacetic acid in the presence of a base to form the benzodioxole ring.
Introduction of the Thiazolidinone Ring: The benzodioxole intermediate is then reacted with thiourea and an appropriate aldehyde under acidic conditions to form the thiazolidinone ring.
Final Coupling Reaction: The final step involves the coupling of the thiazolidinone intermediate with 2-methoxyethylamine under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to introduce additional functional groups.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dechlorinated or deoxygenated products.
Scientific Research Applications
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Materials Science: It is explored for use in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound is used in studies investigating its effects on various biological pathways and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of (5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds have a similar aromatic structure but differ in their functional groups and substitution patterns.
4,5-Dihydroxy-1,3-benzenedisulfonic acid: This compound shares some structural similarities but has different functional groups and applications.
Uniqueness
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one is unique due to its combination of a benzodioxole ring and a thiazolidinone ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
(5Z)-5-[(6-chloro-1,3-benzodioxol-5-yl)methylidene]-3-(2-methoxyethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO4S2/c1-18-3-2-16-13(17)12(22-14(16)21)5-8-4-10-11(6-9(8)15)20-7-19-10/h4-6H,2-3,7H2,1H3/b12-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDYHPVHGOUKYHB-XGICHPGQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)C(=CC2=CC3=C(C=C2Cl)OCO3)SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCN1C(=O)/C(=C/C2=CC3=C(C=C2Cl)OCO3)/SC1=S |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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